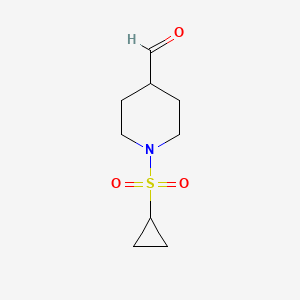

1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” could potentially involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule contains a cyclopropane ring, a sulfonyl group, a piperidine ring, and a carbaldehyde group. The piperidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Intermediates in Anticancer Drugs : A study highlighted the synthesis of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which have significance as intermediates in small molecule anticancer drugs. A synthetic method yielding a total of 65% was optimized for these compounds (Wang, Tu, Han, & Guo, 2017).

Formation of Novel Compounds : Research involving 4-chlorocoumarin-3-carbaldehyde and malononitrile in the presence of piperidine led to the unexpected synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative. This demonstrates the potential of using similar compounds in creating new chemical entities (Ivanov, Angelova, Tiritiris, & Glasnov, 2014).

Cyclisation Catalysts : A study explored the use of trifluoromethanesulfonic acid as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the role of sulfonamides in terminating cationic cyclisations. This research provides insight into the use of related compounds in catalyzing efficient formation of polycyclic systems (Haskins & Knight, 2002).

Functionalized Piperidines Synthesis : Another research investigated the catalytic role of bromodimethylsulfonium bromide in converting 1,3-dicarbonyl compounds to functionalized piperidines, which can have applications in various chemical syntheses (Khan, Parvin, & Choudhury, 2008).

Spectroscopic and Structural Analysis

Spectral Properties of Cyanine Dyes : Research involving the synthesis of dimethine cyanine dyes under solvent-free conditions with the presence of piperidine showed significant enhancement in fluorescent quantum yield in the presence of DNA. This suggests potential applications in biochemistry and molecular biology (Zhang, Wang, Nan, Tan, & Zhang, 2008).

Stereodynamics of Triflyl Substituted Compounds : A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine revealed insights into the conformational preferences of similar compounds, providing a better understanding of their chemical behavior (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Mécanisme D'action

While the specific mechanism of action for “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” is not mentioned in the search results, piperidine derivatives have been found to have significant roles in the pharmaceutical industry . They can regulate several crucial signaling pathways essential for the establishment of cancers .

Propriétés

IUPAC Name |

1-cyclopropylsulfonylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c11-7-8-3-5-10(6-4-8)14(12,13)9-1-2-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXREDLPOHMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)

![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)

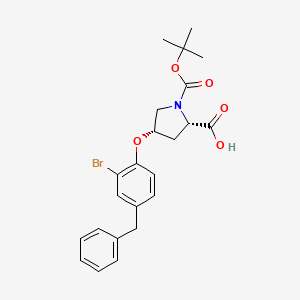

![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)

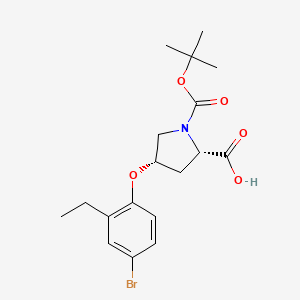

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)